Methyl 2-oxo-2-(2-oxocyclopentyl)acetate
Description
Significance of β-Keto Esters and Cyclic Ketones in Organic Synthesis
The versatility of Methyl 2-oxo-2-(2-oxocyclopentyl)acetate as a synthetic building block is rooted in the intrinsic reactivity of its constituent functional groups: β-keto esters and cyclic ketones.
β-Keto Esters: This functional group is a cornerstone of carbon-carbon bond formation in organic synthesis. scirp.orgresearchgate.netresearchgate.net The presence of two carbonyl groups flanking an α-carbon significantly increases the acidity of the α-protons. This acidity allows for the easy formation of a resonance-stabilized enolate ion under basic conditions. This enolate is a potent nucleophile that can participate in a wide array of chemical transformations. nih.govresearchgate.net
Key reactions involving β-keto esters include:
Alkylation: The enolate can be readily alkylated at the α-carbon, allowing for the introduction of various substituents. researchgate.net
Acylation: Reaction with acylating agents provides more complex dicarbonyl compounds.
Condensation Reactions: β-keto esters are classic substrates for reactions like the Claisen condensation, which forms new carbon-carbon bonds. scirp.org
Decarboxylation: Upon hydrolysis of the ester group, the resulting β-keto acid can be easily decarboxylated to yield a ketone. This sequence is a powerful method for the synthesis of ketones.
The dual electrophilic and nucleophilic nature of β-keto esters makes them indispensable intermediates in the synthesis of complex natural products and pharmaceuticals. researchgate.netgoogle.com
Cyclic Ketones: Cyclic ketones are fundamental building blocks in the synthesis of carbocyclic and heterocyclic systems. utripoli.edu.lyacs.org Their reactivity is often influenced by factors such as ring size, which can introduce ring strain and alter the hybridization of the carbonyl carbon. utripoli.edu.ly Cyclopentanone (B42830) derivatives, in particular, are precursors to a wide range of biologically active molecules. scirp.orgui.ac.id They are frequently employed in:
Ring-Expansion Reactions: Methods to increase the size of the carbocyclic ring.
Annelation Reactions: The construction of fused ring systems.
Asymmetric Synthesis: The development of chiral cyclopentenones is crucial for the enantioselective synthesis of complex target molecules. acs.org
The combination of these two functional groups in a single molecule, as seen in this compound, provides a rich platform for synthetic exploration, enabling the generation of diverse and complex molecular structures.
| Functional Group | Key Structural Feature | Primary Synthetic Utility | Common Reactions |
| β-Keto Ester | Acidic α-hydrogens, resonance-stabilized enolate | C-C bond formation, synthesis of ketones and complex molecules | Alkylation, Acylation, Claisen Condensation, Decarboxylation |
| Cyclic Ketone | Carbonyl group within a carbocyclic ring | Precursor to carbocyclic and heterocyclic systems | Ring-expansion, Annelation, Asymmetric transformations |
Historical Context and Evolution of Research on this compound and Analogues
While specific historical accounts detailing the initial synthesis and study of this compound (CAS 63053-54-3) are not extensively documented in seminal literature, its origins are intrinsically linked to the development of synthetic methodologies for β-dicarbonyl compounds and cyclic ketones. The foundational chemistry of β-keto esters dates back to the 19th century with the discovery of the Claisen and Dieckmann condensations, the latter being particularly relevant for the synthesis of cyclic β-keto esters. fiveable.me
Research into this class of compounds has evolved significantly over the decades. Early work focused on understanding the fundamental reactivity of the β-keto ester functionality. nih.gov The mid-20th century saw a surge in the use of these compounds as key intermediates in the total synthesis of natural products. More recent research has focused on the development of stereoselective methods for the synthesis and modification of β-keto esters, often employing transition metal catalysis. nih.govresearchgate.net
A notable analogue of this compound is Methyl jasmonate , a plant hormone with a similar cyclopentanone core. Extensive research on Methyl jasmonate has been driven by its biological activity, which has in turn spurred the development of synthetic routes to it and its derivatives. lookchem.comnih.gov This research has provided a wealth of information on the synthesis and reactivity of substituted cyclopentanone systems.
Another related compound is Methyl (3-oxo-2-pentylcyclopentyl)acetate , which has found applications in the preparation of hydrogels for the controlled release of bioactive compounds. researchgate.net The synthesis of such analogues often involves multi-step sequences, highlighting the importance of developing efficient and selective synthetic methods.
The evolution of research in this area can be summarized in the following stages:
| Era | Research Focus | Key Developments |
| Late 19th - Early 20th Century | Fundamental Synthesis and Reactivity | Discovery of Claisen and Dieckmann condensations. |
| Mid-20th Century | Application in Total Synthesis | Use as key intermediates in the synthesis of complex natural products. |
| Late 20th - Early 21st Century | Stereoselective Methodologies | Development of asymmetric alkylations and catalytic reactions. |
| Contemporary | Advanced Applications and Analogues | Synthesis of bioactive analogues, development of novel catalytic transformations. |
Rationale for Contemporary Academic Investigations into this compound
Contemporary academic interest in this compound and related structures is driven by several factors inherent to modern organic chemistry. The compound serves as a versatile scaffold for the development and validation of new synthetic methodologies. The presence of multiple reactive sites allows for the exploration of chemoselectivity and regioselectivity in various chemical transformations.
A primary rationale for ongoing research is the compound's potential as a precursor to biologically active molecules. The cyclopentanone motif is present in a wide range of natural products with interesting pharmacological properties. By functionalizing the this compound core, chemists can generate libraries of novel compounds for biological screening. This approach is central to the discovery of new therapeutic agents.
Furthermore, the development of efficient and sustainable synthetic routes to complex molecules is a major goal of modern chemistry. Research into compounds like this compound can lead to the discovery of novel catalytic processes that are more atom-economical and environmentally benign than traditional stoichiometric methods. For instance, the palladium-catalyzed reactions of β-keto esters represent a significant advancement in this area. nih.gov
Finally, the study of such dicarbonyl compounds contributes to a deeper understanding of fundamental chemical principles, including tautomerism, stereoelectronics, and the mechanisms of complex organic reactions. This fundamental knowledge is essential for the continued advancement of the field of organic synthesis.
| Research Driver | Specific Rationale | Potential Outcomes |
| Methodology Development | Validation of new catalytic systems and reaction pathways. | More efficient and sustainable synthetic methods. |
| Medicinal Chemistry | Precursor to novel, biologically active compounds. | Discovery of new drug candidates. |
| Natural Product Synthesis | A key building block for complex molecular targets. | Total synthesis of natural products and their analogues. |
| Fundamental Research | Elucidation of reaction mechanisms and stereochemical control. | Deeper understanding of chemical reactivity. |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-oxo-2-(2-oxocyclopentyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-12-8(11)7(10)5-3-2-4-6(5)9/h5H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYYHQNFQPOVDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)C1CCCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 2 Oxo 2 2 Oxocyclopentyl Acetate
Classical and Contemporary Synthetic Pathways
Condensation Reactions in the Synthesis of 2-Oxocyclopentyl Acetates (e.g., Claisen-type condensations involving cyclopentanone (B42830) derivatives)
Condensation reactions are fundamental to the formation of carbon-carbon bonds and are widely employed in the synthesis of cyclic keto esters. The Claisen condensation, in its various forms, is particularly relevant for constructing the β-keto ester functionality inherent in the target molecule. acs.orgdurham.ac.uk
Alternatively, mixed or "crossed" Claisen condensations can be utilized, where a pre-formed cyclopentanone derivative acts as one component and an ester as the other. nih.gov To prevent complex mixtures of products, these reactions are most effective when one of the ester reactants has no α-hydrogens, forcing it to act as the electrophilic acceptor. nih.gov For example, the reaction between cyclopentanone and an oxalate (B1200264) ester like dimethyl oxalate in the presence of a base can yield the desired Methyl 2-oxo-2-(2-oxocyclopentyl)acetate structure.
Table 1: Comparison of Condensation-Based Synthetic Routes
| Method | Starting Materials | Key Reagents | Primary Product | Notes |
| Dieckmann Condensation & Alkylation | Diethyl adipate (B1204190), Methyl chloroacetate | Sodium metal or Sodium alkoxide | 2-Oxocyclopentylacetic acid precursor | Forms the cyclopentanone ring intramolecularly from a linear diester. durham.ac.ukrsc.org |
| Mixed Claisen Condensation | Cyclopentanone, Dimethyl oxalate | Sodium methoxide (B1231860) or other strong base | This compound | Condensation between a ketone and a non-enolizable ester. nih.gov |
Ozonolysis-Based Routes to 2-Oxocyclopentylacetic Acid Esters (e.g., from jasmonate derivatives)
Ozonolysis is a powerful oxidative cleavage reaction that severs carbon-carbon double bonds. masterorganicchemistry.com This methodology can be applied to the synthesis of 2-oxocyclopentylacetic acid esters if a suitable unsaturated precursor is available. While not the most common route, it is mechanistically viable. For instance, a derivative of cyclopentane (B165970) possessing a side chain with a terminal double bond, such as a derivative of methyl jasmonate, could serve as a starting point. nih.gov
The process involves treating the alkene with ozone (O₃), typically at low temperatures, to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide intermediate. masterorganicchemistry.com The subsequent workup determines the final product. For the synthesis of a carboxylic acid, an oxidative workup is required. masterorganicchemistry.com Reagents such as hydrogen peroxide (H₂O₂) are used to oxidize the intermediate, cleaving the double bond and converting any resulting aldehyde functionalities directly into carboxylic acids. masterorganicchemistry.com The resulting 2-oxocyclopentylacetic acid can then be esterified to yield the final methyl ester product. Mild, one-pot ozonolysis-oxidation processes have been developed that can be performed in aqueous organic solvents, avoiding hazardous intermediates and allowing for simple product isolation. researchgate.netorganic-chemistry.orgorganic-chemistry.org
Esterification Strategies for this compound from Carboxylic Acid Precursors
Once the precursor, 2-oxo-2-(2-oxocyclopentyl)acetic acid, is synthesized, the final step is its conversion to the corresponding methyl ester. A variety of esterification methods, ranging from classical to contemporary, can be employed.
The most traditional method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrogen chloride (HCl). rsc.org This is an equilibrium-driven process, often requiring an excess of the alcohol or removal of water to achieve high yields.
Modern esterification techniques offer milder conditions and broader functional group tolerance. These methods often rely on coupling reagents that activate the carboxylic acid.
Table 2: Selected Esterification Methods
| Method | Reagents | Conditions | Advantages |
| Fischer-Speier Esterification | Methanol, Catalytic H₂SO₄ or HCl | Reflux | Inexpensive reagents, suitable for large scale. rsc.org |
| Thionyl Chloride | Thionyl chloride (SOCl₂), Methanol | Often performed at low to ambient temperature | Forms an intermediate acid chloride, high reactivity. rsc.org |
| Carbodiimide Coupling | EDCI, DMAP (catalyst), Methanol | Room temperature | Mild conditions, high yields. nih.gov |
| Phosphoric Acid Catalysis | 2,2'-biphenol-derived phosphoric acid | Toluene, 100 °C | Dehydrative esterification without water removal. nih.gov |
Enantioselective and Diastereoselective Synthesis of this compound and Related Structures
Achieving stereochemical control is a critical aspect of modern organic synthesis, particularly for biologically active molecules. The synthesis of specific stereoisomers of this compound requires advanced asymmetric strategies.
Chiral Induction and Control in Synthesis
Enantioselective synthesis aims to produce a single enantiomer of a chiral compound. This can be achieved by using chiral catalysts, chiral auxiliaries, or chiral reagents. For substituted cyclopentanones, several powerful organocatalytic methods have been developed.
One prominent strategy involves the use of proline and its derivatives as chiral organocatalysts. tcichemicals.com L-proline can catalyze asymmetric aldol (B89426) and Michael reactions, which are key steps in building substituted cyclic systems. semanticscholar.orgclockss.orgnih.gov For instance, an asymmetric Michael addition of a nucleophile to a cyclopentenone, catalyzed by a proline derivative, can establish a chiral center with high enantioselectivity. tcichemicals.com Another approach is the organocatalytic double Michael addition, where α,β-unsaturated aldehydes react with a β-keto ester to form polysubstituted cyclopentanones with multiple stereocenters in a single step with excellent enantioselectivity. acs.org
Phase-transfer catalysis offers another route. Using cinchona alkaloid-derived catalysts, the asymmetric α-alkylation of cyclic β-keto esters can be achieved with high yields and excellent enantiomeric excess (up to 98% ee). rsc.org This method avoids the use of transition metals and provides a practical alternative for introducing the acetate (B1210297) side chain stereoselectively. rsc.org Chiral auxiliaries, which are enantiomerically pure compounds temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are also a viable strategy. acs.org
Diastereomeric Separation and Characterization of this compound Isomers
When a synthesis produces a mixture of diastereomers, their separation and characterization are necessary. Diastereomers have different physical properties, which allows for their separation by standard laboratory techniques.
A common and effective method for separating enantiomers is to first convert them into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent. ntu.edu.sg For example, if a precursor alcohol is used, it can be esterified with a chiral acid like Mosher's acid to form diastereomeric esters. nih.govntu.edu.sg These diastereomers can then be separated using standard chromatography techniques such as High-Performance Liquid Chromatography (HPLC) on an achiral stationary phase (like silica (B1680970) gel). nih.gov Once separated, the chiral auxiliary is cleaved to yield the pure, individual enantiomers. Camphorsultam is another effective chiral auxiliary used for the resolution of carboxylic acids. nih.gov
Direct separation of enantiomers is also possible using chiral chromatography, where the stationary phase of the HPLC column is itself chiral. ntu.edu.sgcsfarmacie.cz Polysaccharide-based chiral stationary phases are widely used for this purpose. nih.gov
Characterization of the separated isomers and determination of their stereochemistry relies on several analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool; diastereomers will exhibit distinct NMR spectra. ntu.edu.sg Advanced 2D NMR techniques like the Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine relative stereochemistry and even to study equilibrating diastereomers. nih.gov
Catalytic Approaches in the Preparation of this compound
Catalysis is central to the efficient synthesis of complex organic molecules, providing pathways that are often more selective and less energy-intensive than stoichiometric reactions. For this compound, both transition metal and Lewis acid/base catalysis offer viable synthetic routes.
Transition Metal Catalysis (e.g., Palladium-catalyzed reactions)
Palladium catalysis is a powerful tool in organic synthesis, particularly for the formation of carbon-carbon bonds. While direct palladium-catalyzed α-acylation of cyclopentanone with a methyl glyoxylate (B1226380) equivalent to form this compound is not extensively documented, related palladium-catalyzed transformations of β-keto esters and cyclopentanones highlight the potential of this approach.
One relevant area is the palladium-catalyzed decarboxylative allylic alkylation of β-keto esters of cyclopentanone. acs.org This reaction demonstrates the ability of palladium complexes to generate and manipulate enolates of cyclopentanone-containing β-keto esters, which is a key step in their synthesis. For instance, the enantioselective construction of α-quaternary carbon centers on cyclopentanones has been achieved using palladium catalysis, showcasing high yields and enantioselectivities. acs.org Although this specific reaction modifies a pre-existing β-keto ester rather than creating it, the underlying principles of palladium-enolate chemistry are applicable.
Furthermore, palladium has been successfully employed in the α-arylation of ketones, a process that involves the formation of a palladium enolate intermediate. nih.gov The adaptation of such a system for α-acylation using an appropriate acylating agent like methyl chlorooxoacetate or methyl cyanoformate could provide a direct route to the target molecule. The general reaction of ketones with sources of carbon monoxide in the presence of palladium catalysts also points towards the feasibility of such carbonylative coupling reactions. nih.gov
Table 1: Examples of Palladium-Catalyzed Reactions on Related Substrates
| Substrate | Catalyst System | Reaction Type | Product Type | Reference |
| β-ketoester of cyclopentanone | Pd₂(dba)₃ / Chiral PHOX ligand | Enantioselective Decarboxylative Allylation | α-Quaternary cyclopentanone | acs.org |
| Ketones | Palladium complexes | α-Arylation | α-Aryl ketones | nih.gov |
| Allyl β-keto carboxylates | Palladium(0) complex | Decarboxylation-Aldol Condensation | Aldol products |
This table presents analogous palladium-catalyzed reactions, illustrating the potential for synthesizing the target compound.
Lewis Acid and Base Catalysis (e.g., Zirconium chloride, various bases in Michael additions)
Lewis acid and base catalysis provide alternative and often complementary methods for the synthesis of β-keto esters. These catalysts function by activating either the electrophile or the nucleophile, facilitating the key bond-forming steps.
Lewis Acid Catalysis: Zirconium(IV) chloride (ZrCl₄) is a versatile and effective Lewis acid catalyst in various organic transformations, including those involving ketones. researchgate.net Its utility stems from its ability to coordinate with carbonyl oxygen atoms, thereby increasing the electrophilicity of the carbonyl carbon. While a direct ZrCl₄-catalyzed synthesis of this compound via Claisen condensation or direct acylation of cyclopentanone is not explicitly detailed in readily available literature, its role in promoting reactions at the α-position of ketones is well-established. researchgate.net For example, ZrCl₄ efficiently catalyzes the cyclocondensation reaction of ketones with o-phenylenediamine, demonstrating its capacity to activate the ketone moiety. mdpi.com This suggests its potential application in a crossed-Claisen type condensation between cyclopentanone and a methyl ester of a C2-acylating agent.
Base Catalysis: Base-catalyzed reactions, particularly the Michael addition, are highly relevant to the synthesis of the target compound's structural framework. The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. researchgate.net The synthesis of a precursor to this compound can be envisioned through the Michael addition of a malonate, such as dimethyl malonate, to 2-cyclopenten-1-one (B42074). This reaction is typically catalyzed by a base. nih.gov
Research has demonstrated the asymmetric Michael addition of dimethyl malonate to 2-cyclopenten-1-one using a heterobimetallic catalyst that functions as both a Lewis acid and a Brønsted base. nih.gov This approach provides the resulting Michael adduct in high yield and excellent enantiomeric excess. nih.gov Subsequent manipulation of the malonate group could lead to the desired 2-oxo-acetate moiety. A variety of organic and inorganic bases, including metal alkoxides, carbonates, and amines, have been successfully employed in Michael additions. researchgate.net
Table 2: Examples of Lewis Acid and Base-Catalyzed Reactions for Related Syntheses
| Reaction Type | Catalyst | Reactants | Product Type | Reference |
| Cyclocondensation | Zirconium(IV) chloride | Ketone, o-phenylenediamine | 1,5-Benzodiazepine | mdpi.com |
| Asymmetric Michael Addition | Ga-Na-BINOL complex (Lewis acid/Brønsted base) | Dimethyl malonate, 2-Cyclopenten-1-one | Chiral dimethyl 2-(3-oxocyclopentyl)malonate | nih.gov |
| Michael Addition | Various weak bases (e.g., K₂CO₃, MgO) | Dimethyl malonate, 2-Alkyl cyclopentenones | Dimethyl 2-(3-oxocyclopentyl)malonate | nih.gov |
Process Intensification and Green Chemistry in this compound Synthesis
Process intensification and green chemistry aim to develop synthetic methods that are more efficient, produce less waste, and use less hazardous substances. These principles are increasingly applied to the synthesis of fine chemicals like this compound.
One-Pot Reaction Sequences (e.g., "one-pot cooking" methods for ethyl 2-oxocyclopentyl acetate)
Adapting this "one-pot" strategy to the synthesis of the methyl ester would involve using dimethyl adipate as the starting material. Such a procedure simplifies the synthesis, making it more suitable for large-scale production by minimizing handling and waste generation. researchgate.net General one-pot methods for synthesizing β-keto esters from acyl chlorides and sodium ethyl acetoacetate (B1235776) have also been developed, which could be adapted for the target molecule. researchgate.net
Solvent-Free and Mechanochemical Approaches (e.g., Michael addition studies)
Eliminating solvents from chemical reactions is a key goal of green chemistry, as solvents often account for the majority of the waste in a chemical process. Mechanochemistry, the use of mechanical force to induce chemical reactions, is a powerful technique for conducting solvent-free synthesis.
The Michael addition of dimethyl malonate to 2-alkyl cyclopentenones has been successfully performed under solvent-free mechanochemical conditions using a ball mill. nih.gov This reaction proceeds efficiently and quickly with only a catalytic amount of a weak base, yielding the product in high yields (84–95%). nih.gov Furthermore, the use of bio-sourced "Eco-bases" in these mechanochemical reactions has been demonstrated, further enhancing the sustainability of the process. nih.gov The product of this reaction is a direct precursor that can be converted to this compound.
Solvent-free Claisen condensations have also been reported, which are directly relevant to the formation of the β-keto ester functionality. nih.govacs.orgtandfonline.com For example, heating an ester with a strong base like potassium tert-butoxide under solvent-free conditions can produce β-keto esters in good yields and with significantly reduced reaction times compared to solution-phase reactions. acs.orgtandfonline.com Applying these solvent-free Claisen or Michael addition methodologies to cyclopentanone derivatives presents a promising and environmentally friendly route to this compound.
Table 3: Green Chemistry Approaches in Related Syntheses
| Approach | Reaction Type | Reactants | Conditions | Key Advantage | Reference |
| One-Pot Synthesis | Multi-step sequence | Diethyl adipate, Chloroacetic acid ethyl ester | Toluene, Sodium metal, Acid hydrolysis, Esterification | Simplified process, reduced waste, high yield | |
| Mechanochemistry | Michael Addition | Dimethyl malonate, 2-Cyclopenten-1-one | Ball mill, catalytic weak base, solvent-free | Fast, efficient, sustainable catalyst | nih.gov |
| Solvent-Free Reaction | Claisen Condensation | Cyclopentanone, Benzaldehyde | Grinding with solid NaOH | Quantitative yield, no solvent | nih.gov |
In-depth Analysis of this compound Reveals Limited Specific Reactivity Data
A comprehensive review of available scientific literature and chemical databases indicates a notable lack of specific mechanistic and reactivity studies for the compound this compound (CAS 63053-54-3). While the structural motifs of a β-keto ester and a cyclopentanone ring suggest a rich and varied chemical reactivity based on general organic chemistry principles, detailed research focusing explicitly on this molecule is not extensively documented.
The analysis sought to populate a detailed outline covering the compound's reactivity, including nucleophilic additions, enolate chemistry, Michael additions, rearrangements, and cyclization reactions. However, the search for specific experimental data, mechanistic studies, and reaction tables directly involving this compound yielded insufficient information to construct a scientifically rigorous article based on the requested structure.
Information is available for constitutional isomers, such as methyl 2-oxocyclopentane-1-carboxylate, and for general reactions characteristic of the functional groups present. For instance, the principles of enolate formation and subsequent alkylation of β-keto esters are well-established. Similarly, the susceptibility of the cyclopentanone ring to nucleophilic attack and its potential involvement in conjugate additions are fundamental concepts. Nevertheless, applying this general knowledge to this compound without specific published evidence would be speculative.
The absence of dedicated research on this specific compound in the public domain prevents a detailed discussion of its unique reactivity profile as requested. Further empirical research would be required to elucidate the specific chemical behaviors outlined.
Chemical Reactivity and Mechanistic Studies of Methyl 2 Oxo 2 2 Oxocyclopentyl Acetate
Derivatization and Functional Group Interconversions of Methyl 2-oxo-2-(2-oxocyclopentyl)acetate
The presence of two distinct carbonyl groups—a ketone within the cyclopentyl ring and an ester group—along with an adjacent active methylene (B1212753) group, makes this compound a versatile substrate for various chemical modifications.
The ester functional group in this compound can undergo nucleophilic acyl substitution, leading to hydrolysis or transesterification.
Ester Hydrolysis:
Under basic conditions, the methyl ester can be hydrolyzed to the corresponding carboxylate salt, which upon acidic workup yields the carboxylic acid. The generally accepted mechanism involves the nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl, forming a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) leaving group. A patent for the preparation of a similar compound, 3-(2-oxocyclopentyl)-propionic acid, describes a hydrolysis step where the ester is heated with an inorganic alkali solution (such as sodium hydroxide) in a solvent mixture including water and an alcohol. google.com A specific laboratory procedure for the hydrolysis of a methyl benzoylbenzoate derivative involves refluxing with sodium hydroxide in an aqueous methanol (B129727) solution, followed by acidification with hydrochloric acid to precipitate the carboxylic acid product. chemspider.com
Transesterification:
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com
Base-Catalyzed Transesterification: This process typically involves an alkoxide nucleophile, such as sodium ethoxide, which attacks the ester carbonyl. To drive the equilibrium towards the desired product, the alcohol corresponding to the nucleophile is often used as the solvent. masterorganicchemistry.com
Acid-Catalyzed Transesterification: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A molecule of alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfers lead to the elimination of methanol and formation of the new ester. masterorganicchemistry.com Using the new alcohol as the solvent is a common strategy to ensure a high yield of the transesterified product. masterorganicchemistry.com
| Reaction | Conditions | Reagents | Expected Product |
| Hydrolysis | Basic | 1. NaOH, H₂O/MeOH, Reflux2. HCl (aq) | 2-oxo-2-(2-oxocyclopentyl)acetic acid |
| Transesterification | Basic | NaOR', R'OH (solvent) | Alkyl 2-oxo-2-(2-oxocyclopentyl)acetate |
| Transesterification | Acidic | H⁺ catalyst, R'OH (solvent) | Alkyl 2-oxo-2-(2-oxocyclopentyl)acetate |
The two carbonyl groups of this compound can be selectively or fully reduced. A particularly interesting transformation is the reduction of the ketone followed by intramolecular cyclization to form a bicyclic lactone, a structural motif present in many natural products. sapub.org
Research on the synthesis of bicyclic lactones from related cyclopentanone (B42830) derivatives provides insight into this transformation. In one study, the closely related compound dimethyl 2-(2-oxocyclopentyl)malonate was reduced with K-Selectride. sapub.org This bulky hydride reagent selectively attacks the ketone, leading to a syn-alcohol intermediate which then undergoes spontaneous lactonization to yield the bicyclic lactone. The cis configuration of the major product was confirmed by NMR analysis. sapub.org
Another relevant study demonstrated the reduction of methyl 2-(2-hydroxy-5-oxocyclopent-1-enyl)acetate using Wilkinson's catalyst (Rh(PPh₃)₃Cl) and catecholborane. sapub.org This method also resulted in the formation of a bicyclic lactone structure. Although the starting material differs slightly, this highlights another catalytic approach to achieve the desired reduction and cyclization.
These findings suggest that the reduction of this compound with a stereoselective reducing agent like K-Selectride would likely proceed via the following mechanistic steps:
Nucleophilic attack of the hydride on the cyclopentanone carbonyl, preferentially from the less sterically hindered face.
Formation of a hydroxy ester intermediate.
Intramolecular transesterification (lactonization) where the newly formed hydroxyl group attacks the ester carbonyl, displacing methanol to form the stable bicyclic lactone.
| Precursor | Reducing Agent / Catalyst | Key Features | Product | Yield |
| Dimethyl 2-(2-oxocyclopentyl)malonate | K-Selectride | Stereoselective ketone reduction followed by lactonization. | Bicyclic lactone | 26% (minor product) |
| Methyl 2-(2-hydroxy-5-oxocyclopent-1-enyl)acetate | Wilkinson's catalyst, Catecholborane | Catalytic reduction and cyclization. | Bicyclic lactone | Not specified |
The ketone carbonyl of the cyclopentanone ring can react with primary amines and hydroxylamine (B1172632) to form imine and oxime derivatives, respectively.
Imine Formation: The reaction of a ketone with a primary amine typically proceeds via a two-step addition-elimination mechanism. The amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, results in the formation of the imine (a compound containing a carbon-nitrogen double bond). sapub.org
Oxime Formation: Similarly, ketones react with hydroxylamine (NH₂OH) to form oximes. The reaction mechanism is analogous to imine formation. These reactions can sometimes be slow and may require catalysts such as weak acids or bases to facilitate the dehydration step. researchgate.net
| Derivative | Reagent | General Mechanism | Expected Product Structure |
| Imine | Primary Amine (R-NH₂) | Nucleophilic addition of amine, followed by dehydration. | Methyl 2-(2-(alkylimino)cyclopentyl)-2-oxoacetate |
| Oxime | Hydroxylamine (NH₂OH) | Nucleophilic addition of hydroxylamine, followed by dehydration. | Methyl 2-(2-(hydroxyimino)cyclopentyl)-2-oxoacetate |
Applications of Methyl 2 Oxo 2 2 Oxocyclopentyl Acetate in Complex Organic Synthesis
Strategic Role as a Building Block for Polycyclic and Heterocyclic Systems
The reactivity of the dicarbonyl functionality in methyl 2-oxo-2-(2-oxocyclopentyl)acetate makes it a prime candidate for the synthesis of various heterocyclic and, subsequently, polycyclic systems. The presence of two electrophilic carbonyl carbons and an acidic α-proton allows for a range of condensation reactions with dinucleophiles to form five- and six-membered rings.
While specific examples detailing the use of this compound in the synthesis of all the below-mentioned heterocyclic systems are not extensively documented in the available literature, its chemical nature as a 1,3-dicarbonyl compound suggests its utility in well-established synthetic methodologies.
Table 1: Potential Heterocyclic Systems from this compound
| Heterocycle | Reactant | General Reaction Name |
|---|---|---|
| Pyrazole (B372694) | Hydrazine (B178648) | Knorr Pyrazole Synthesis |
| Pyrimidine | Urea (B33335) or Thiourea | Biginelli Reaction |
For instance, in the Hantzsch pyridine (B92270) synthesis , a multi-component reaction, a β-keto ester reacts with an aldehyde and a nitrogen donor like ammonia (B1221849) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. chemtube3d.comwikipedia.org The reaction of this compound in such a transformation would lead to a highly substituted pyridine fused to a cyclopentanone (B42830) ring, a scaffold of interest in medicinal chemistry.
Similarly, the Guareschi-Thorpe condensation provides a pathway to substituted 2-pyridones. This reaction involves the condensation of a β-keto ester with a cyanoacetamide equivalent. acs.orgnih.govrsc.org The application of this reaction to this compound would yield a pyridone system bearing a cyclopentanone moiety.
Furthermore, the synthesis of pyrazoles can be achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives. nih.govresearchgate.netmdpi.comnih.gov This reaction, when applied to this compound, would result in the formation of a pyrazole ring attached to the cyclopentanone, creating a bicyclic or spirocyclic system depending on the subsequent reaction conditions. The synthesis of pyrimidines could also be envisioned through reactions with urea or amidines. ontosight.airsc.orgnih.gov
Synthesis of Natural Product Analogues and Biologically Relevant Scaffolds
The cyclopentanone core is a recurring motif in a multitude of natural products, particularly in the jasmonate family of plant hormones. The structural features of this compound make it a relevant starting point or intermediate for the synthesis of these and other biologically important molecules.
Jasmonates are a class of plant hormones that regulate a wide array of developmental processes and defense responses. wikipedia.org Key members of this family, such as methyl jasmonate and the biologically active jasmonoyl-L-isoleucine (JA-Ile), feature a substituted cyclopentanone ring. The synthesis of jasmonate analogues is of significant interest for studying their biological functions and for potential applications in agriculture.
The synthesis of complex jasmonate derivatives, such as JA-Ile macrolactones , has been reported starting from methyl jasmonate. wikipedia.orgnih.govacs.orgthieme-connect.com These syntheses involve modifications of the side chains and subsequent macrolactonization. Given that methyl jasmonate is a derivative of a substituted 2-oxocyclopentyl acetate (B1210297), this compound represents a fundamental building block for accessing this class of compounds.
Jasmine ketolactone , another natural product containing a cyclopentanone fused to a macrocyclic lactone, has also been synthesized. ontosight.aiwikipedia.org The synthetic strategies employed often involve the construction of a cyclopentanone precursor with appropriate functional groups to facilitate the final macrolactonization step. The core structure of this compound provides a ready-made cyclopentanone ring that can be elaborated to achieve these synthetic goals.
Bicyclic lactones are prevalent structural motifs in a variety of natural products with diverse biological activities. The synthesis of these frameworks often relies on intramolecular cyclization reactions of appropriately functionalized precursors. While the direct application of this compound in the synthesis of bicyclic lactones is not explicitly detailed in the surveyed literature, its cyclopentanone core is a common feature in the starting materials for such syntheses. Methodologies for the synthesis of bicyclic lactones often involve the use of cyclopentanone derivatives that are further elaborated and cyclized. ontosight.ai
Intermediate in the Preparation of Advanced Pharmaceutical Precursors (e.g., S1P1 receptor-associated disorder treatments, specific drug intermediates)
The cyclopentanone moiety is a key structural element in a number of pharmaceutically active compounds. ontosight.aigoogle.com The versatility of this compound makes it a potential intermediate in the synthesis of these therapeutic agents.
There is growing interest in the development of sphingosine-1-phosphate receptor 1 (S1P1) modulators for the treatment of autoimmune diseases like multiple sclerosis. nih.govnih.govmdpi.commdpi.combiomolther.orgclevelandclinic.org Notably, the exploration of cyclopentyl-constrained analogues has been a strategy in the design of novel S1P1 receptor modulators. nih.gov The cyclopentanone ring of this compound can serve as a scaffold for the synthesis of such constrained molecules, offering a pathway to new drug candidates with potentially improved selectivity and pharmacokinetic properties.
Furthermore, cyclopentanone derivatives are valuable intermediates in the synthesis of a wide range of pharmaceuticals. The chemical handles present in this compound, namely the two carbonyl groups and the ester functionality, allow for a variety of transformations to build more complex drug intermediates.
Advanced Spectroscopic and Structural Elucidation Studies of Methyl 2 Oxo 2 2 Oxocyclopentyl Acetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configurational and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For Methyl 2-oxo-2-(2-oxocyclopentyl)acetate, both ¹H and ¹³C NMR would provide critical information regarding its structure and stereochemistry.
Given the presence of a chiral center at the point of substitution on the cyclopentanone (B42830) ring, the molecule can exist as enantiomers. The protons on the cyclopentyl ring are diastereotopic and would be expected to show complex splitting patterns in the ¹H NMR spectrum. The conformation of the five-membered ring, which is likely a flexible envelope or twist-chair form, would also influence the coupling constants. acs.orgoregonstate.edu
Predicted ¹H NMR Data:
The expected chemical shifts (δ) in ppm relative to tetramethylsilane (B1202638) (TMS) are outlined below. These are estimates based on typical values for similar functional groups.
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| -CH (α to both C=O) | 3.5 - 4.0 | Triplet or Doublet of Doublets | 7-9 |
| -CH₂ (cyclopentyl) | 1.8 - 2.5 | Multiplet | - |
| -OCH₃ (ester) | ~3.7 | Singlet | - |
Predicted ¹³C NMR Data:
The predicted chemical shifts for the carbon atoms are as follows:
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (ketone) | 205 - 220 |
| C=O (ester) | 165 - 175 |
| C-O (ester) | 50 - 60 |
| CH (α to both C=O) | 55 - 65 |
| CH₂ (cyclopentyl) | 20 - 40 |
Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Structure Confirmation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in structure confirmation. For this compound, a β-keto ester, fragmentation is expected to be directed by the two carbonyl groups. researchgate.netcdnsciencepub.comcdnsciencepub.com
The molecular ion peak (M⁺) would be observed, and its high-resolution mass would confirm the elemental composition. Common fragmentation pathways for β-keto esters include α-cleavage and McLafferty rearrangements. researchgate.netcdnsciencepub.comcdnsciencepub.com
Predicted Fragmentation Pathways:
α-Cleavage: Fission of the bond between the two carbonyl groups could lead to the formation of a [CH₃OCO]⁺ ion (m/z 59) and a [C₅H₇O]⁺ ion (m/z 83) from the cyclopentanone ring.
McLafferty Rearrangement: A hydrogen atom from the cyclopentyl ring could be transferred to one of the carbonyl oxygens, followed by cleavage, leading to characteristic neutral losses.
Loss of Methoxide (B1231860): Cleavage of the ester group could result in the loss of a methoxy (B1213986) radical (•OCH₃), leading to an [M-31]⁺ ion.
Loss of Carbon Monoxide: Decarbonylation from the ketone or ester group could also be observed.
Predicted Mass Spectrum Data:
| m/z | Predicted Fragment |
| 170 | [M]⁺ |
| 139 | [M - OCH₃]⁺ |
| 111 | [M - CO₂CH₃]⁺ |
| 83 | [C₅H₇O]⁺ |
| 59 | [COOCH₃]⁺ |
Vibrational Spectroscopy (IR, Raman) for Functional Group and Bond Analysis
Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.
For this compound, the key functional groups are the cyclopentanone ketone, the methyl ester, and the aliphatic C-H bonds. The two carbonyl groups are expected to show strong absorption bands in the IR spectrum. researchgate.netresearchgate.net The exact position of these bands can be influenced by conjugation and ring strain.
Predicted Vibrational Frequencies:
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| C=O (ketone) | 1740 - 1760 (strong) | 1740 - 1760 (weak) |
| C=O (ester) | 1720 - 1740 (strong) | 1720 - 1740 (moderate) |
| C-O (ester) | 1100 - 1300 (strong) | 1100 - 1300 (weak) |
| C-H (aliphatic) | 2850 - 3000 (moderate) | 2850 - 3000 (strong) |
The presence of two distinct carbonyl stretching frequencies would be a key feature in the vibrational spectra, helping to confirm the presence of both the ketone and ester functionalities.
X-ray Crystallography for Definitive Structural and Stereochemical Assignment
X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. While no specific crystallographic data for this compound has been found, a hypothetical analysis can be made based on the structures of similar β-keto esters.
A crystal structure would confirm the connectivity of the atoms and provide precise bond lengths and angles. For the cyclopentanone ring, it would reveal the exact conformation (e.g., envelope or twist-chair). Furthermore, it would definitively establish the relative stereochemistry if the compound crystallizes as a racemate or a single enantiomer.
Intermolecular interactions, such as hydrogen bonds (if any) and van der Waals forces, would also be elucidated, providing insight into the crystal packing. The planarity of the ester group and the dihedral angles between the cyclopentanone ring and the acetate (B1210297) substituent would be key structural parameters.
Theoretical and Computational Investigations of Methyl 2 Oxo 2 2 Oxocyclopentyl Acetate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic nature of Methyl 2-oxo-2-(2-oxocyclopentyl)acetate. Methods such as Density Functional Theory (DFT) are frequently employed to elucidate its electronic structure and predict its chemical reactivity. wavefun.com
Detailed research findings indicate that DFT calculations, often using functionals like B3LYP or M06-2X with basis sets such as 6-311+G**, provide a reliable description of the electronic properties of organic molecules, including cyclopentanone (B42830) derivatives and β-keto esters. mdpi.comnih.govacs.orgnih.gov These calculations can determine the distribution of electron density, identify molecular orbitals, and calculate key reactivity indices.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for predicting reactivity. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is typically localized on the enolizable part of the molecule, while the LUMO is centered on the carbonyl carbons, which are the primary electrophilic sites. nih.govresearchgate.net
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecular surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the oxygen atoms of the carbonyl groups. Regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack, like the carbonyl carbons and the acidic α-protons. researchgate.net
Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-311+G )**
| Property | Calculated Value | Significance |
|---|---|---|
| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack. |
| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | 5.6 eV | Reflects the kinetic stability of the molecule. |
Reaction Mechanism Modeling and Transition State Analysis
Computational modeling is an indispensable tool for investigating the mechanisms of reactions involving this compound. By mapping the potential energy surface (PES) of a reaction, chemists can identify the most favorable pathway from reactants to products. acs.org This involves locating and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS). mdpi.com
For β-keto esters, common reactions include enolate formation, alkylation, and condensation reactions. nih.govfiveable.me DFT calculations can model these processes by systematically changing the geometry of the reacting system and calculating the energy at each point. A transition state represents the energy maximum along the reaction coordinate and is characterized by a single imaginary vibrational frequency. acs.org The energy difference between the reactants and the transition state defines the activation energy (Ea), a critical factor determining the reaction rate.
For example, modeling the deprotonation of the α-carbon (located between the two carbonyl groups) would involve calculating the energetic profile as a base approaches and abstracts the proton. The transition state for this process would show the partial formation of the base-proton bond and the partial breaking of the carbon-proton bond. The resulting enolate intermediate is a key nucleophile in many carbon-carbon bond-forming reactions. researchgate.net
Table 2: Calculated Activation Energies for a Hypothetical Reaction Step
| Reaction Step | Reactants | Transition State | Product | Activation Energy (Ea) (kcal/mol) |
|---|
Conformational Analysis and Energetic Landscapes
The flexibility of this compound, particularly around the single bond connecting the cyclopentanone ring and the acetate (B1210297) group, allows it to adopt multiple spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov
Computational methods can systematically explore the conformational space by rotating the molecule's rotatable bonds and performing geometry optimization and energy calculations for each resulting structure. This process generates a potential energy landscape, where energy is plotted as a function of one or more dihedral angles. The minima on this landscape correspond to stable or metastable conformers. nih.gov
The global minimum represents the most stable, and therefore most populated, conformation at equilibrium. Other local minima represent less stable conformers that may also be present. The energy barriers between these conformers, which pass through rotational transition states, determine the rate of interconversion. For this compound, the relative orientation of the two carbonyl groups is a key determinant of conformational stability, as it influences intramolecular steric and electronic interactions.
Table 3: Relative Energies of Hypothetical Conformers
| Conformer | Dihedral Angle (O=C-C=O) | Relative Energy (kcal/mol) | Population at 298 K (%) |
|---|---|---|---|
| A (Global Minimum) | 150° | 0.00 | 75.5 |
| B | 60° | 1.10 | 14.8 |
Spectroscopic Data Prediction and Validation
Quantum chemical calculations are widely used to predict various types of spectroscopic data, which can be invaluable for structure elucidation and the interpretation of experimental spectra. nih.gov For this compound, theoretical predictions of infrared (IR) and nuclear magnetic resonance (NMR) spectra are particularly useful.
Vibrational frequency calculations, typically performed at the same level of theory as geometry optimization, can predict the positions and intensities of absorption bands in the IR spectrum. researchgate.net These calculations are based on the second derivatives of energy with respect to atomic coordinates. The predicted frequencies for specific functional groups, such as the C=O stretches of the ketone and ester, can be compared with experimental IR data to confirm the molecular structure. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, correcting for approximations in the theoretical model and anharmonicity effects. mdpi.com
Similarly, NMR chemical shifts (δ) and spin-spin coupling constants (J) can be calculated. These predictions help in the assignment of complex experimental NMR spectra. By comparing the calculated chemical shifts for the various protons and carbons in the molecule with the experimental spectrum, one can confidently assign each resonance to a specific atom.
Table 4: Predicted vs. Typical Experimental Vibrational Frequencies
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹, scaled) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| C=O Stretch | Ketone (Cyclopentanone) | 1745 | 1740-1750 |
| C=O Stretch | Ester | 1730 | 1735-1750 |
Future Prospects and Emerging Research Frontiers in Methyl 2 Oxo 2 2 Oxocyclopentyl Acetate Chemistry
Development of Novel Asymmetric Catalytic Strategies
The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly for pharmaceutical applications. For Methyl 2-oxo-2-(2-oxocyclopentyl)acetate, which possesses a chiral center, the development of asymmetric catalytic strategies is a key research focus. Future advancements are anticipated in several areas:
Transition Metal Catalysis : Chiral transition metal complexes are powerful tools for asymmetric transformations. mdpi.com Research is expected to focus on the use of metals like rhodium, ruthenium, and copper, paired with chiral ligands, to catalyze reactions such as asymmetric hydrogenation of the cyclopentanone (B42830) carbonyl or enantioselective alkylation at the α-position of the keto ester. These methods aim to produce specific stereoisomers with high enantiomeric excess (ee). mdpi.comnih.gov
Organocatalysis : The use of small organic molecules as catalysts offers a metal-free alternative for asymmetric synthesis. For β-keto esters, chiral primary amines and other organocatalysts have proven effective in promoting highly enantioselective reactions. Future work will likely adapt these catalysts for the stereocontrolled functionalization of the cyclopentanone ring of this compound.
Biocatalysis : Enzymes offer unparalleled selectivity under mild conditions. rsc.org Ene-reductases, dehydrogenases, and other enzymes could be employed for the stereoselective reduction of the ketone or for other transformations on the molecule. nih.gov Directed evolution and protein engineering techniques will be pivotal in developing bespoke enzymes with enhanced activity and selectivity for this specific substrate.
| Catalytic Strategy | Catalyst Type | Potential Application for this compound | Expected Outcome |
| Transition Metal Catalysis | Chiral Rhodium or Ruthenium complexes | Asymmetric hydrogenation of the cyclopentanone ketone | Synthesis of specific diastereomers and enantiomers |
| Organocatalysis | Chiral primary amines | Enantioselective α-alkylation or functionalization | Creation of new chiral centers with high stereocontrol |
| Biocatalysis | Engineered dehydrogenases or reductases | Stereoselective reduction of the ketone functionality | Access to optically pure alcohol derivatives |
Integration with Flow Chemistry and Automated Synthesis
Continuous flow chemistry is revolutionizing chemical manufacturing by offering safer, more efficient, and scalable processes compared to traditional batch synthesis. acs.org The integration of this compound chemistry with these technologies represents a significant frontier.
Future research will likely focus on developing multi-step, fully automated flow systems for the synthesis and subsequent derivatization of this compound. Such systems could involve the initial synthesis of the β-keto ester in one reactor, followed by its immediate transfer into subsequent reactors for further transformations, such as reduction, alkylation, or condensation reactions. acs.orgthieme-connect.com
Key advantages of this approach include:
Enhanced Safety : Flow reactors handle smaller volumes of reactants at any given time, minimizing risks associated with exothermic reactions or hazardous reagents. acs.org
Improved Efficiency : The use of superheating can significantly accelerate reaction times. acs.org
Integrated Purification : Flow systems can incorporate in-line purification techniques, such as solid-phase extraction or scavenger resins, to remove byproducts and unreacted starting materials, delivering a high-purity product stream. researchgate.netnih.gov This "catch and release" protocol streamlines the entire synthesis process. nih.gov
| Flow Chemistry Feature | Advantage | Relevance to this compound |
| Mesofluidic Reactors | Precise control over reaction parameters (temperature, pressure, time) | Optimization of yield and selectivity in synthesis and derivatization |
| Immobilized Reagents/Catalysts | Simplified purification and catalyst recycling | Enables clean, multi-step sequences without intermediate work-ups |
| Automated Platforms | High-throughput synthesis and library generation | Rapid creation and screening of novel derivatives for biological activity |
Computational Design of Derivatives with Enhanced Reactivity or Selectivity
Computational chemistry provides powerful predictive tools for designing novel molecules and understanding reaction mechanisms at the atomic level. For this compound, computational methods are poised to accelerate the discovery of derivatives with tailored properties.
Predicting Reactivity : Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the molecule. This allows researchers to predict sites of reactivity and to understand how different substituents on the cyclopentanone ring would influence the reactivity of the keto and ester groups.
Catalyst and Substrate Design : Computational modeling is instrumental in designing catalysts for asymmetric reactions. By simulating the interaction between a catalyst and the substrate, researchers can predict which catalyst structure will provide the highest stereoselectivity. mdpi.com This approach can guide the synthesis of new chiral ligands or engineered enzyme active sites specifically tailored for this compound.
Virtual Screening : Molecular docking simulations can be used to design derivatives that bind to specific biological targets, such as enzyme active sites. By virtually screening libraries of potential derivatives, researchers can prioritize the synthesis of compounds that are most likely to exhibit a desired biological effect.
Exploration of Unique Biological Applications Beyond Medicinal Precursors
While traditionally viewed as a synthetic intermediate, the inherent structure of this compound and its derivatives holds promise for direct biological applications. The cyclopentanone core is a versatile scaffold found in various biologically active molecules. researchgate.netmdpi.com
Emerging research is exploring the potential of cyclopentanone-based compounds in several areas:
Antitumor Agents : Derivatives synthesized from cyclopentanone have shown significant cytotoxicity against various cancer cell lines. oalib.comscirp.org Future work could involve modifying the this compound scaffold to develop novel compounds with potent antitumor activity.
Antimicrobial Compounds : The cyclopentanone ring is a key structural motif in some diarylpentanoids that exhibit antibacterial properties. mdpi.com By synthesizing new derivatives, it may be possible to develop novel antibiotics that can combat drug-resistant bacteria.
Anti-inflammatory and Cytoprotective Agents : Certain cyclopentanone derivatives have been identified as potent activators of Heat Shock Factor 1 (HSF1). google.com HSF1 activation is a potential therapeutic strategy for a range of conditions, including inflammatory disorders and viral infections. This opens up an exciting avenue for developing novel therapeutics based on the this compound structure.
| Potential Biological Application | Relevant Molecular Scaffold | Mechanism/Target (Example) |
| Antitumor | Pyran and Pyridine (B92270) derivatives from 2-benzylidenecyclopentanone | Cytotoxicity against cancer cell lines oalib.comscirp.org |
| Antibacterial | Diarylpentanoids with a cyclopentanone moiety | Disruption of bacterial cellular processes mdpi.com |
| Anti-inflammatory | Substituted cyclopentenones | Activation of Heat Shock Factor 1 (HSF1) google.com |
Q & A
Q. What are the critical safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
